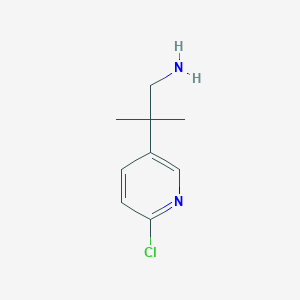
2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an amine group attached to a methylpropan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine.
Alkylation: The 6-chloropyridine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine moiety.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(6-Chloropyridin-3-YL)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: Another compound with a 6-chloropyridin-3-yl moiety, used in optoelectronic applications.
(6-Chloropyridin-3-yl)methyl 2-(6-methoxynaphthalen-2-yl)propanoate: Contains a similar pyridine ring structure.
Uniqueness
2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of the methylpropan-1-amine chain, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
2-(6-chloropyridin-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,6-11)7-3-4-8(10)12-5-7/h3-5H,6,11H2,1-2H3 |
InChI 键 |
WOYDWEOQUCSYHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN)C1=CN=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)
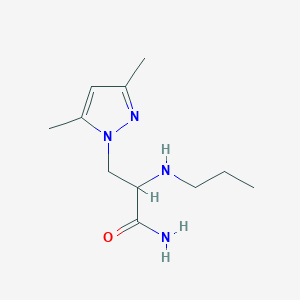
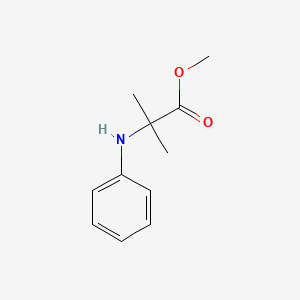
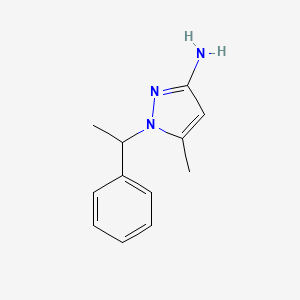
![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)
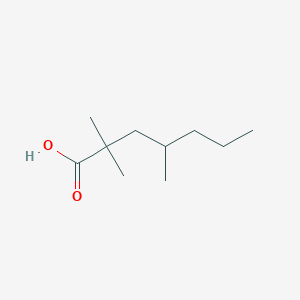
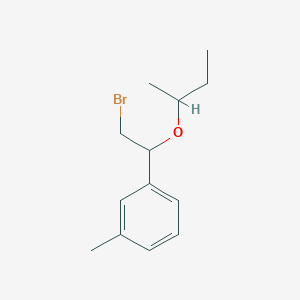
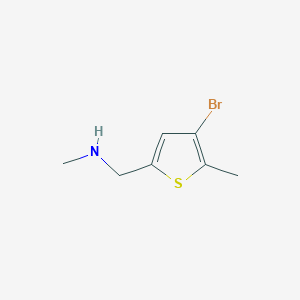
![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)
![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)
![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)
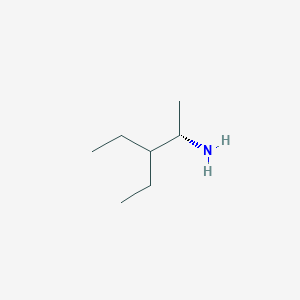
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
